molecular formula C8H11N3O4S B2662218 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid CAS No. 1006957-05-6

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid

Cat. No.: B2662218
CAS No.: 1006957-05-6
M. Wt: 245.25
InChI Key: JIBZDJWNVMUECW-UHFFFAOYSA-N
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Description

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a high-purity chemical compound offered for research and development purposes. This reagent features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The molecular structure incorporates a methylthioacetic acid linker, which can be valuable for further chemical modifications, such as forming amide bonds or coordinating with metals, making it a versatile building block for developing novel heterocyclic compounds . Researchers utilize such pyrazole derivatives in various applications, including the synthesis of complex molecules for pharmaceutical testing . The compound is supplied with detailed analytical data to ensure quality and consistency in your experiments. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-5-8(11(14)15)6(2)10(9-5)4-16-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZDJWNVMUECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSCC(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Studies show that compounds similar to 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid can inhibit bacterial growth against both Gram-positive and Gram-negative strains .

Anticancer Properties

The potential anticancer effects of pyrazole derivatives are notable. Several studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . For example, derivatives have been tested against various cancer cell lines, showing promising IC50 values.

Anti-inflammatory Effects

Pyrazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

Another significant application is the inhibition of enzymes such as α-glucosidase and α-amylase, which are relevant in managing diabetes. Compounds derived from the pyrazole scaffold have shown effectiveness in controlling postprandial hyperglycemia .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a series of pyrazole derivatives were synthesized and screened for anticancer activity against breast cancer cell lines. The most active compound demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development .

Case Study 3: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory mechanisms of a novel pyrazole derivative. The compound was shown to inhibit NF-kB activation and reduce the expression of inflammatory markers in vitro, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked heterocyclic acetic acids.

Structural Analogues

Compound Name Core Heterocycle Key Substituents Functional Groups Reference
2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid Pyrazole 3,5-dimethyl, 4-nitro Thioether, acetic acid
2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid Triazole/Thiadiazole Phenyl, phenylamino-thiadiazole Thioether, ethanoic acid
2-((5-(2,4-/3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid Triazole Dimethoxyphenyl Thioether, acetic acid
GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid) Thiazole Fluoro-trifluoromethylphenyl Thioether, phenoxy acetic acid

Physicochemical Properties

  • Electron-Withdrawing Effects : The nitro group in the target compound increases acidity compared to methoxy-substituted analogues (e.g., triazole-dimethoxyphenyl derivatives in ) .
  • Solubility : Thioether-linked acetic acids generally exhibit moderate water solubility, enhanced by salt formation (e.g., sodium/potassium salts, as seen in ) .
  • Thermal Stability : Pyrazole nitro derivatives are expected to decompose at higher temperatures than triazole or thiazole analogues due to nitro group instability.

Key Differences

Feature Target Compound Triazole/Thiadiazole Analogues GW0742
Heterocycle Core Pyrazole (aromatic, planar) Triazole/Thiadiazole (polar, H-bonding sites) Thiazole (rigid, sulfur-rich)
Substituent Effects Electron-withdrawing (nitro) Electron-donating (methoxy, phenylamino) Strongly electron-withdrawing (CF3)
Biological Target Unknown (speculated nitro-based activity) Antimicrobial enzymes PPAR receptors

Biological Activity

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O3SC_{13}H_{15}N_{5}O_{3}S, with a molecular weight of 299.36 g/mol. The compound features a pyrazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities .

Anticancer Activity

Recent studies highlight the anticancer potential of compounds containing the pyrazole moiety. For example, derivatives based on this structure have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HT29) cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineCompoundIC50 (µM)Mechanism of Action
MDA-MB-2312-(3,5-dimethyl-4-nitro...)<10Inhibition of microtubule assembly
A5492-(3,5-dimethyl-4-nitro...)<15Topoisomerase II inhibition
HT292-(3,5-dimethyl-4-nitro...)<20EGFR inhibition

Antimicrobial Activity

The compound has also exhibited promising antimicrobial activity. Studies indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

BacteriaMIC (µg/mL)Activity Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with a pyrazole derivative resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • In Vivo Antitumor Effects : Animal models treated with pyrazole derivatives demonstrated tumor growth inhibition, supporting their potential as therapeutic agents in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and bacterial growth.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives may exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves refluxing intermediates (e.g., pyrazole derivatives) with acetic acid or sodium acetate, as seen in analogous thioether-containing heterocycles . Optimization may include adjusting stoichiometry (e.g., 10–20% excess of nucleophilic agents), solvent selection (e.g., DMF/acetic acid mixtures for recrystallization), and reaction duration (3–5 hours for cyclization) . Monitoring via TLC is advised to track intermediate formation.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., nitro group at ~1520 cm⁻¹, thioether C-S stretch near 700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole ring (e.g., methyl protons at δ 2.1–2.5 ppm) and acetic acid moiety (δ 3.8–4.2 ppm for SCH₂) .
  • Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N/S percentages .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodology : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), as applied to structurally related triazole-thioacetic acids . Minimum inhibitory concentration (MIC) values should be compared to standard drugs (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can computational tools predict the toxicity and bioactivity of this compound, and what are their limitations?

  • Methodology :

  • QSAR Models : Use software like Toxtree or ADMET Predictor to estimate acute toxicity (e.g., LD₅₀) based on molecular descriptors (logP, polar surface area) .
  • Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity, leveraging PyRx or AutoDock Vina .
  • Limitations : Predictions may overlook metabolic pathways or off-target effects, necessitating experimental validation .

Q. What strategies resolve contradictions between observed and calculated spectroscopic data during structural refinement?

  • Methodology :

  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles .
  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized geometries to identify conformational discrepancies .
  • Dynamic NMR : Investigate rotational barriers in the thioether linkage if splitting patterns deviate from expectations .

Q. How can the thioether group be functionalized to explore structure-activity relationships (SAR)?

  • Methodology :

  • Oxidation : Convert thioether to sulfone/sulfoxide derivatives using H₂O₂ or mCPBA to assess electronic effects on bioactivity .
  • Alkylation : Introduce substituents via nucleophilic displacement (e.g., alkyl halides) to probe steric bulk tolerance .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for enhanced π-π stacking .

Q. What crystallization conditions favor high-quality single crystals for X-ray diffraction?

  • Methodology :

  • Solvent Screening : Test mixed solvents (e.g., DMF/EtOH, 1:1) for slow evaporation at 4°C .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .

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